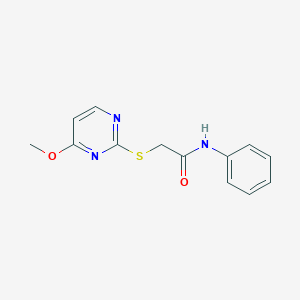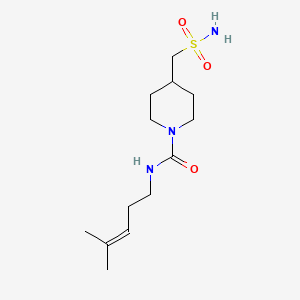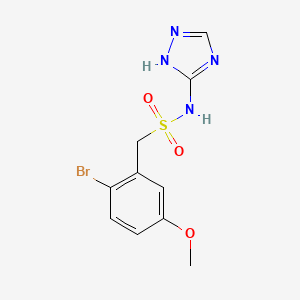![molecular formula C12H17N3O2 B6626326 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile](/img/structure/B6626326.png)
5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile, also known as EHEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EHEP is a pyridine derivative that has an ethyl group, a hydroxyethyl group, and a carbonitrile group attached to it. In
Mechanism of Action
The mechanism of action of 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile is not fully understood. However, it is believed that 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile works by inhibiting the activity of certain enzymes that are involved in the inflammatory and tumor pathways. 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins, which are essential for the growth and metastasis of tumors.
Biochemical and Physiological Effects:
5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile has been shown to have several biochemical and physiological effects. 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. Additionally, 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile is its potential applications in various fields, such as organic electronics and medicinal chemistry. 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile is also relatively easy to synthesize, with an overall yield of around 40%. However, one of the main limitations of 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile is its low solubility in water, which may limit its applications in certain experiments. Additionally, the mechanism of action of 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile is not fully understood, which may limit its potential applications in certain fields.
Future Directions
There are several future directions for the study of 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile. One potential direction is the development of new drugs based on the structure of 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile. 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. Another potential direction is the study of the electronic properties of 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile. 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile has been shown to be an effective electron-transporting material in OLEDs and OSCs, making it a potential candidate for the development of new materials for organic electronics. Additionally, the mechanism of action of 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Synthesis Methods
The synthesis of 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile is a complex process that involves several steps. The first step involves the reaction of 2-hydroxyethylamine with acrylonitrile to form 2-(2-hydroxyethylamino)acrylonitrile. The second step involves the reaction of 2-(2-hydroxyethylamino)acrylonitrile with ethyl iodide to form 2-(2-hydroxyethylamino)ethyl iodide. The third step involves the reaction of 2-(2-hydroxyethylamino)ethyl iodide with sodium cyanide to form 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile. The overall yield of 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile is around 40%.
Scientific Research Applications
5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile has been studied extensively for its potential applications in various fields. One of the most promising applications of 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile is in the field of organic electronics. 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile has been shown to be an effective electron-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile has also been studied for its potential applications in the field of medicinal chemistry. 5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
5-[ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-15(5-7-17-8-6-16)12-4-3-11(9-13)14-10-12/h3-4,10,16H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJARJRGOJQBDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOCCO)C1=CN=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-phenylacetamide](/img/structure/B6626244.png)
![3-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B6626257.png)
![methyl (3S,4S)-1-[(4-methoxyoxan-4-yl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate](/img/structure/B6626265.png)
![1-[(1,1-Dioxothian-4-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6626272.png)
![1-[(1,1-Dioxothian-4-yl)methyl]-3-(3-ethylsulfanylpropyl)urea](/img/structure/B6626275.png)
![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]urea](/img/structure/B6626278.png)




![1-[[1-(methoxymethyl)cyclobutyl]methyl]-3-[(1S,3R)-3-(pyrrolidine-1-carbonyl)cyclopentyl]urea](/img/structure/B6626359.png)

![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6626370.png)
![1-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6626377.png)